molecular formula C25H32N2O6 B11159832 N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Katalognummer: B11159832
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: XROQVGLKUMWXNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a unique combination of isoquinoline and chromene structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps. One common approach starts with the preparation of 4-hydroxycoumarin derivatives. For instance, 4-hydroxycoumarin can be reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then hydrolyzed to yield 2-(2-oxo-2H-chromen-4-yloxy)acetic acid .

The next step involves the coupling of this intermediate with an appropriate amine, such as 4a-hydroxyoctahydro-2(1H)-isoquinoline, under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and chromene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N~1~-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline and chromene moieties can bind to active sites, modulating the activity of these targets. This interaction can influence various cellular pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific combination of isoquinoline and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C25H32N2O6

Molekulargewicht

456.5 g/mol

IUPAC-Name

N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C25H32N2O6/c1-2-5-17-12-24(30)33-21-13-19(7-8-20(17)21)32-16-22(28)26-14-23(29)27-11-10-25(31)9-4-3-6-18(25)15-27/h7-8,12-13,18,31H,2-6,9-11,14-16H2,1H3,(H,26,28)

InChI-Schlüssel

XROQVGLKUMWXNI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.